2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
The compound “2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” is a complex organic molecule that contains a cyclopropylmethyl group, a thiophen-3-yl group, and a 1H-pyrazol-4-yl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound likely includes a five-membered thiophene ring, which contains one sulfur atom . It also includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Thiophene undergoes various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Heterocyclic Compounds : A study by El‐Mekabaty (2015) utilized a similar compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing various heterocycles like pyrazoles, pyridines, tetrazoles, and thiophenes. These compounds were evaluated for their antioxidant activities, with some showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antitumor Properties : A recent study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and tested their antimicrobial activities against various bacteria and fungi. They found that the antimicrobial activity depended on the type of Schiff base moiety used (Hamed et al., 2020).
Electroactive Polymer Synthesis : Kaya and Aydın (2012) synthesized a phenol-based polymer incorporating thiophene units for potential use in electronic applications. The polymer showed interesting electrical and fluorescence properties (Kaya & Aydın, 2012).
Novel Synthetic Pathways : Shams et al. (2010) described the synthesis of various heterocyclic derivatives using a cyanoacetamido moiety, demonstrating diverse reaction pathways and potential for antitumor applications (Shams et al., 2010).
Antidepressant Activity : Mathew et al. (2014) explored the synthesis of pyrazole derivatives with potential antidepressant activity, highlighting the therapeutic potential of thiophene-based pyrazolines (Mathew, Suresh, & Anbazhagan, 2014).
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-5-3-11-8-16(7-10-1-2-10)15-13(11)12-4-6-17-9-12/h4,6,8-10H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGOIUGBJTEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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